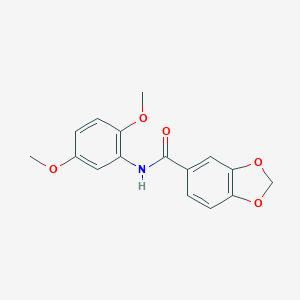

N-(2,5-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$3$$) :

- $$ ^{13}\text{C} $$ NMR (100 MHz, CDCl$$3$$) :

Infrared (IR) Spectroscopy

Key absorption bands include:

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 302.1028 ([M+H]$$ ^+ $$), consistent with the molecular formula $$ \text{C}{16}\text{H}{15}\text{NO}_5 $$. Fragmentation patterns include loss of methoxy groups (-31 Da) and cleavage of the amide bond (-59 Da).

| Spectroscopic Technique | Key Data |

|---|---|

| $$ ^1\text{H} $$ NMR | δ 6.11 (dioxole), δ 3.81 (-OCH$$_3$$) |

| $$ ^{13}\text{C} $$ NMR | δ 164.50 (C=O), δ 148.82 (dioxole) |

| IR | 1684 cm$$ ^{-1} $$ (C=O) |

| HRMS | m/z 302.1028 ([M+H]$$ ^+ $$) |

Properties

CAS No. |

349415-26-5 |

|---|---|

Molecular Formula |

C16H15NO5 |

Molecular Weight |

301.29 g/mol |

IUPAC Name |

N-(2,5-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide |

InChI |

InChI=1S/C16H15NO5/c1-19-11-4-6-13(20-2)12(8-11)17-16(18)10-3-5-14-15(7-10)22-9-21-14/h3-8H,9H2,1-2H3,(H,17,18) |

InChI Key |

ZLMRUCRAALLRQM-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(C=C2)OCO3 |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(C=C2)OCO3 |

solubility |

4.7 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Biological Activity

N-(2,5-Dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antioxidant research. This article provides a comprehensive overview of its biological activity based on various studies, including synthesis methods, biological evaluations, and significant findings.

Chemical Structure and Synthesis

This compound belongs to a class of benzodioxole derivatives known for their diverse pharmacological properties. The synthesis of this compound typically involves the reaction of 2,5-dimethoxyphenyl amine with appropriate benzodioxole precursors under controlled conditions to yield the desired carboxamide structure.

Biological Activity Overview

The biological activities associated with this compound include:

- Anticancer Activity : This compound has shown promising results in inhibiting cancer cell proliferation.

- Antioxidant Properties : It exhibits significant scavenging activity against free radicals.

- Anti-inflammatory Effects : Potential mechanisms suggest it may reduce inflammation markers.

Anticancer Activity

Recent research has focused on the anticancer properties of benzodioxole derivatives. In a study evaluating various benzodioxole compounds, those containing the carboxamide moiety demonstrated notable cytotoxic effects against liver cancer cell lines (Hep3B). Specifically:

- IC50 Values : Compounds 2a and 2b (which include the carboxamide structure) exhibited lower IC50 values (3.94 - 9.12 mM), indicating stronger cytotoxicity compared to other derivatives tested .

- Mechanism of Action : Compound 2a was found to induce cell cycle arrest at the G2-M phase in Hep3B cells, suggesting a potential mechanism for its anticancer efficacy .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the DPPH assay:

- DPPH Scavenging Activity : The compound showed effective radical scavenging ability, with results indicating a significant reduction in DPPH concentration . This activity is crucial as it suggests potential protective effects against oxidative stress-related diseases.

Case Studies and Experimental Data

A series of experiments were conducted to assess the biological activity of this compound:

| Compound | Cell Line | IC50 (mM) | Mechanism |

|---|---|---|---|

| 2a | Hep3B | 3.94 | G2-M Phase Arrest |

| 2b | Hep3B | 9.12 | Weak Activity |

| Control | DOX | - | Standard Reference |

In these studies, compound 2a significantly reduced alpha-fetoprotein (α-FP) levels in treated Hep3B cells compared to untreated controls (1625.8 ng/ml vs. 2519.17 ng/ml), highlighting its potential as an anticancer agent .

Scientific Research Applications

Antidiabetic Potential

Recent studies have demonstrated the antidiabetic properties of benzodioxole derivatives, including N-(2,5-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide. In vitro assays revealed that this compound exhibits potent inhibition of α-amylase, an enzyme critical in carbohydrate digestion. For instance, one study reported an IC50 value of 0.68 µM for a related compound in the same family, indicating strong potential for managing diabetes through enzyme inhibition . The in vivo efficacy was also notable; a derivative of this compound significantly reduced blood glucose levels in diabetic mice from 252.2 mg/dL to 173.8 mg/dL after treatment .

Anticancer Activity

The anticancer properties of this compound have been explored through various studies. One investigation indicated that derivatives within this class exhibited significant cytotoxicity against multiple cancer cell lines, including cervical (HeLa) and liver (Hep3B) cancer cells . The IC50 values ranged from 26 to 65 µM across different cell lines, suggesting that these compounds may serve as effective agents in cancer therapy .

Enzyme Inhibition Studies

The compound has been utilized as a biochemical probe to study enzyme interactions. Its structural characteristics allow it to interact with various biological targets effectively. For example, the compound's ability to inhibit α-glucosidase and acetylcholinesterase has been documented, showcasing its versatility in biochemical applications . These interactions are critical for understanding metabolic pathways and developing new therapeutic strategies.

Synthesis of Novel Derivatives

This compound serves as a building block for synthesizing more complex molecules with enhanced biological activities. Researchers have synthesized novel derivatives that maintain the benzodioxole core structure while introducing different functional groups to optimize their pharmacological profiles . This approach has led to the discovery of compounds with improved efficacy against various diseases.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized into two classes: benzodioxole-carboxamides and methoxy-substituted aryl carboxamides . Below is a comparative analysis based on available data (see Table 1).

Table 1: Key Structural and Functional Comparisons

Key Findings :

Substituent Position Sensitivity: The 2,5-dimethoxy substitution in the query compound may favor serotonin receptor binding over monoamine oxidase (MAO) inhibition compared to analogs with 2-methoxy or 3,4-dimethoxy groups. This aligns with structure-activity relationships (SARs) observed in phenethylamine derivatives .

Carboxamide Linker : The carboxamide group enhances metabolic stability compared to ester or ketone analogs, though it may reduce blood-brain barrier permeability.

Preparation Methods

Reaction Mechanism and Reagent Selection

The synthesis of N-(2,5-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide predominantly employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) as coupling agents. EDCI activates the carboxylic acid group of 1,3-benzodioxole-5-carboxylic acid, forming an active O-acylisourea intermediate, which reacts with the primary amine of 2,5-dimethoxyaniline to yield the target amide. DMAP acts as a nucleophilic catalyst, accelerating the reaction by stabilizing the intermediate.

Key Reaction Parameters

Stepwise Synthesis Procedure

-

Acid Activation : 1,3-Benzodioxole-5-carboxylic acid (1.2 mmol) is dissolved in anhydrous dichloromethane (DCM) under inert gas (N₂ or Ar). EDCI (1.5–1.8 mmol) and DMAP (0.3–0.36 mmol) are added sequentially, and the mixture is stirred for 1 hour to form the active intermediate.

-

Nucleophilic Attack : 2,5-Dimethoxyaniline (1.5–1.8 mmol) is introduced, and stirring continues for 24–48 hours. Reaction progress is monitored via thin-layer chromatography (TLC) using dual detection:

-

Workup : The solvent is evaporated under reduced pressure, and the crude product is dissolved in DCM. Sequential washing with 1% NaHCO₃ and brine removes excess reagents. The organic layer is dried over Na₂SO₄ or MgSO₄ and concentrated.

-

Purification : Flash column chromatography on silica gel with n-hexane/ethyl acetate (4:1 to 1:1) or DCM/methanol (97:3) yields the pure product as a white solid.

Alternative Synthetic Approaches and Optimization Strategies

Esterification-Amidation Sequential Route

A two-step protocol involves first converting 1,3-benzodioxole-5-carboxylic acid to its methyl ester using oxalyl chloride in methanol, followed by amidation with 2,5-dimethoxyaniline. However, this method introduces additional steps and reduces overall yield (50–65%) compared to direct coupling.

Solvent and Catalytic Optimization

-

Solvent Effects : Replacing DCM with tetrahydrofuran (THF) or dimethylformamide (DMF) decreases yield due to side reactions or poor intermediate stability.

-

Catalyst Screening : Substituting DMAP with HOBt (hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) marginally improves reaction rates but increases cost.

Analytical Characterization and Quality Control

Spectroscopic Data

-

δ 7.07 (s, 1H, Ar-H), 6.95 (s, 1H, Ar-H) → Benzodioxole protons.

-

δ 6.15 (s, 2H, OCH₂O) → Methylene dioxy group.

-

δ 3.74 (s, 3H, OCH₃), 3.73 (s, 3H, OCH₃) → Methoxy groups.

-

δ 164.50 (C=O), 150.36–102.24 (aromatic carbons), 56.15 and 55.79 (OCH₃).

HRMS

-

3346–3280 cm⁻¹ (N-H stretch), 1684 cm⁻¹ (C=O stretch).

Purity Assessment

Challenges and Mitigation Strategies

Byproduct Formation

-

Symmetrical Urea : Excess EDCI reacts with amines, forming N,N’-diarylurea. Mitigated by maintaining stoichiometric EDCI and using scavengers like acetic acid.

-

Ester Hydrolysis : Prolonged reaction times in polar solvents hydrolyze the methylenedioxy group. Controlled by inert atmosphere and anhydrous conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.